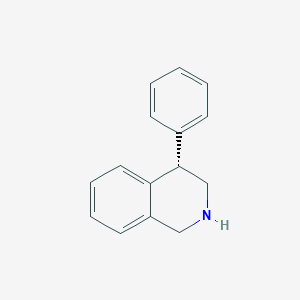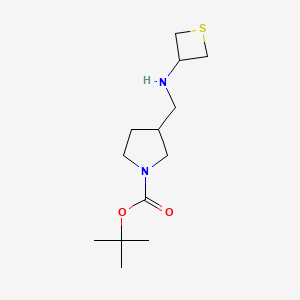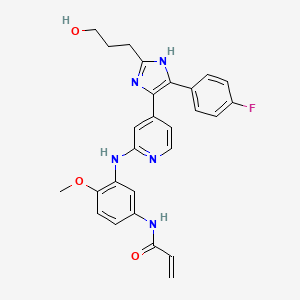
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated tetrahydroisoquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.
Major Products: The major products formed from these reactions include substituted isoquinolines, fully saturated tetrahydroisoquinolines, and various functionalized derivatives.
科学研究应用
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
相似化合物的比较
®-4-Phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different stereochemistry.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the phenyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups on the aromatic ring.
Uniqueness: (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
(4S)-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m0/s1 |
InChI 键 |
OSZMNJRKIPAVOS-HNNXBMFYSA-N |
手性 SMILES |
C1[C@H](C2=CC=CC=C2CN1)C3=CC=CC=C3 |
规范 SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)



![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)



